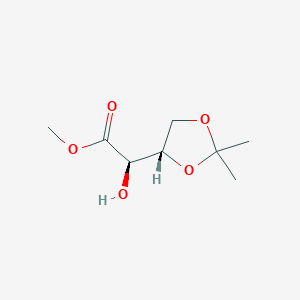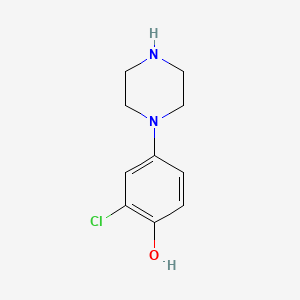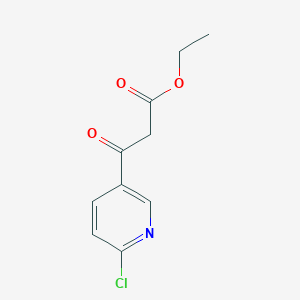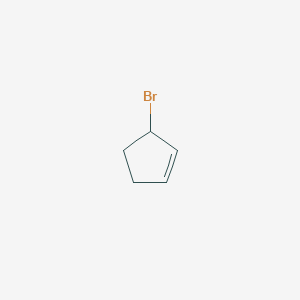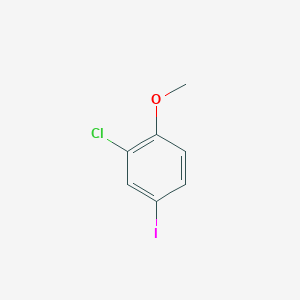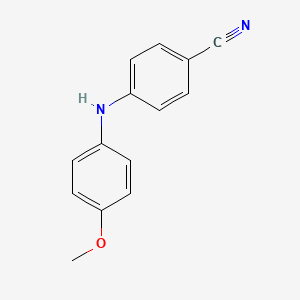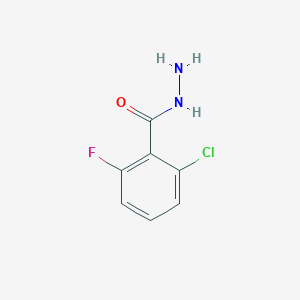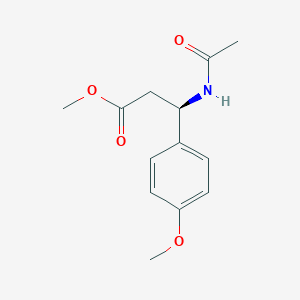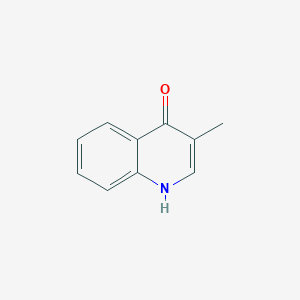![molecular formula C11H9NO B1599910 3,4-Dihydrocyclopenta[b]indol-1(2H)-one CAS No. 61364-20-3](/img/structure/B1599910.png)
3,4-Dihydrocyclopenta[b]indol-1(2H)-one
説明
“3,4-Dihydrocyclopenta[b]indol-1(2H)-one” is a chemical compound with the CAS Number: 61364-20-3 . It has a molecular weight of 171.2 and its IUPAC name is 3,4-dihydrocyclopenta[b]indol-1(2H)-one .
Synthesis Analysis
The synthesis of cyclopenta-fused indoles, such as “3,4-Dihydrocyclopenta[b]indol-1(2H)-one”, has been achieved through various methods, including metal-catalysed approaches . For instance, employing a certain strategy allows the alkene hydroacylation of 3-vinylfuran-, 3-vinyl benzothiophene-, and 3-vinyl thiophene-2- .
Molecular Structure Analysis
The InChI code for “3,4-Dihydrocyclopenta[b]indol-1(2H)-one” is 1S/C11H9NO/c13-10-6-5-9-11(10)7-3-1-2-4-8(7)12-9/h1-4,12H,5-6H2 .
Chemical Reactions Analysis
The cyclopenta[b]indole scaffold is present in several bioactive natural products and pharmaceutically interesting compounds . Various synthetic protocols have been described to prepare cyclopenta[b]indoles .
Physical And Chemical Properties Analysis
“3,4-Dihydrocyclopenta[b]indol-1(2H)-one” is a solid at room temperature . It should be stored in a dry place .
科学的研究の応用
Synthesis of Natural Alkaloids
3,4-Dihydrocyclopenta[b]indol-1(2H)-one: serves as a key intermediate in the synthesis of natural alkaloids. These alkaloids are often found in plants and can have significant pharmacological effects. For instance, the compound’s structure is closely related to that of bruceollines , which are traditionally used to treat parasitic diseases and malaria .
Development of Small-Molecule Inhibitors
The compound’s framework is utilized in the development of small-molecule inhibitors like scytonemin , which inhibits polo-like kinase and may affect other cell cycle regulators. This application is crucial in cancer research where controlling the cell cycle can be a therapeutic strategy .
Pharmaceutical Chemistry Intermediates
In pharmaceutical chemistry, 3,4-Dihydrocyclopenta[b]indol-1(2H)-one is employed as an intermediate in the total synthesis of complex molecules. It has been used in the synthesis of compounds such as arborisidine and 19-epi-arborisidine , which have potential therapeutic applications .
Lewis-Acid-Catalyzed Annulations
The compound is synthesized through Lewis-acid-catalyzed (3+2) annulation reactions involving 2-indolylmethanols and propargylic alcohols. This method is valued for its high efficiency and yield, providing a direct pathway to synthetically useful cyclopenta[b]indoles .
Electrophilic and Nucleophilic Reactivity
Due to its unique properties of electrophilicity and nucleophilicity at the C3 position, the compound is an intriguing reactant in organic synthesis. It allows for the formation of multiple bonds and can be used in various atom-economic synthetic strategies .
Catalysis Research
3,4-Dihydrocyclopenta[b]indol-1(2H)-one: is also significant in catalysis research. It is involved in studies exploring different catalysts for the alkenylation or alkylation of indole with propargylic alcohols, leading to the construction of related indole derivatives .
Safety And Hazards
特性
IUPAC Name |
3,4-dihydro-2H-cyclopenta[b]indol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c13-10-6-5-9-11(10)7-3-1-2-4-8(7)12-9/h1-4,12H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYZRSIDATZDOPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1NC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20423717 | |
| Record name | 3,4-Dihydrocyclopenta[b]indol-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20423717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dihydrocyclopenta[b]indol-1(2H)-one | |
CAS RN |
61364-20-3 | |
| Record name | 3,4-Dihydrocyclopenta[b]indol-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20423717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



